molecular formula C19H29N3O2S2 B276245 Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B276245
M. Wt: 395.6 g/mol
InChI Key: CBBQZNNNYLHVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as EMTB, is a synthetic compound that has been widely studied for its potential use in scientific research. It is a member of the benzothiophene family of compounds, which are known for their diverse biological activities. EMTB has been shown to have a number of interesting properties, including its ability to modulate the activity of certain enzymes and receptors in the body.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood, but it is thought to involve the binding of the compound to specific receptors or enzymes in the body. Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to bind to the active site of acetylcholinesterase and other enzymes, inhibiting their activity and leading to an increase in the levels of acetylcholine in the brain. This, in turn, may lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a number of interesting biochemical and physiological effects. In addition to its ability to inhibit enzymes such as acetylcholinesterase, Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to modulate the activity of certain receptors in the body, including the GABA-A receptor. This may lead to anxiolytic effects and could make Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate a potential treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. This makes it an attractive option for researchers who need a reliable source of a specific compound for their experiments. However, one of the limitations of Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is that it is a relatively new compound, and its biological activity is not fully understood. This means that more research is needed to fully understand its potential uses and limitations.

Future Directions

There are a number of potential future directions for research on Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of interest is in the development of new treatments for Alzheimer's disease. Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown promise as a potential treatment for this condition, and more research is needed to fully understand its potential uses and limitations. Another area of interest is in the development of new anxiolytic drugs. Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to modulate the activity of the GABA-A receptor, which is involved in anxiety and stress responses. This could make it a potential candidate for the development of new treatments for anxiety disorders. Finally, there is also interest in the potential use of Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a tool for studying the structure and function of enzymes and receptors in the body. Its ability to inhibit enzymes such as acetylcholinesterase could make it a valuable tool for researchers in this area.

Synthesis Methods

Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be synthesized using a variety of methods, but one of the most common approaches is through a reaction between 6-methyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and 4-methyl-1,4-diazepan-1-yl-carbonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the resulting product is purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied extensively for its potential use in scientific research. One of the most interesting applications of Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is in the field of enzyme inhibition. Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to inhibit the activity of a number of enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This has led to interest in Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a potential treatment for Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain.

properties

Product Name

Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Molecular Formula

C19H29N3O2S2

Molecular Weight

395.6 g/mol

IUPAC Name

ethyl 6-methyl-2-[(4-methyl-1,4-diazepane-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H29N3O2S2/c1-4-24-18(23)16-14-7-6-13(2)12-15(14)26-17(16)20-19(25)22-9-5-8-21(3)10-11-22/h13H,4-12H2,1-3H3,(H,20,25)

InChI Key

CBBQZNNNYLHVMW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)N3CCCN(CC3)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)N3CCCN(CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.